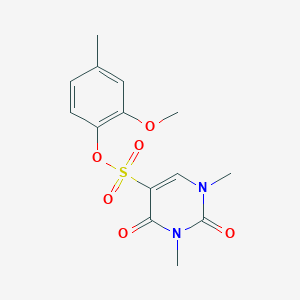
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique combination of functional groups, including methoxy, methyl, and sulfonate groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-methoxy-4-methylphenyl precursor, which is then reacted with 1,3-dimethyl-2,4-dioxopyrimidine under specific conditions to introduce the pyrimidine ring. The final step involves sulfonation to attach the sulfonate group.
-
Preparation of 2-Methoxy-4-methylphenyl Precursor
Starting Material: 2-Methoxy-4-methylphenol
Reaction: Methylation using methyl iodide in the presence of a base like potassium carbonate.
Conditions: Reflux in an organic solvent such as acetone.
-
Formation of 1,3-Dimethyl-2,4-dioxopyrimidine
Starting Material: Urea and acetylacetone
Reaction: Cyclization reaction.
Conditions: Acidic or basic conditions, typically using a catalyst like p-toluenesulfonic acid.
-
Coupling Reaction
Starting Material: 2-Methoxy-4-methylphenyl derivative and 1,3-dimethyl-2,4-dioxopyrimidine
Reaction: Nucleophilic substitution.
Conditions: Organic solvent, elevated temperature.
-
Sulfonation
Starting Material: Coupled product from the previous step.
Reaction: Sulfonation using chlorosulfonic acid.
Conditions: Low temperature to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, purification steps such as crystallization or chromatography, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The methoxy and methyl groups can undergo oxidation under strong oxidative conditions, leading to the formation of corresponding aldehydes or acids.
-
Reduction
- The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents like sodium borohydride.
-
Substitution
- The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Corresponding aldehydes or acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonate group, which can mimic phosphate groups in biological systems.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Medicine
Anti-inflammatory: The compound’s derivatives have shown promise in reducing inflammation by inhibiting specific pathways.
Anticancer: Research is ongoing to explore its potential in targeting cancer cells.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Enzyme Inhibition: The sulfonate group can bind to the active site of enzymes, blocking their activity.
Signal Transduction: In biological systems, it can interfere with signaling pathways by mimicking natural substrates or inhibitors.
Reactivity: In chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-phosphate: Similar structure but with a phosphate group instead of a sulfonate group.
(2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate: Contains a carboxylate group instead of a sulfonate group.
Uniqueness
- The presence of the sulfonate group in (2-Methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate makes it more water-soluble and potentially more reactive in aqueous environments compared to its phosphate and carboxylate analogs.
- The combination of methoxy and methyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
(2-methoxy-4-methylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-9-5-6-10(11(7-9)21-4)22-23(19,20)12-8-15(2)14(18)16(3)13(12)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWQDARKXPTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2611158.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,6Ar,6bS,8R,8aR,12aS,14bR)-8a-carboxy-4-formyl-8-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2611160.png)
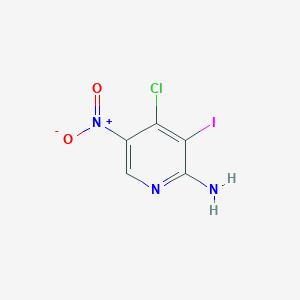

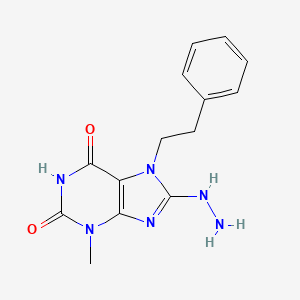
![1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2611165.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)
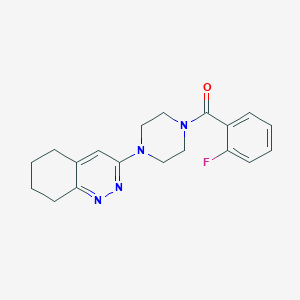
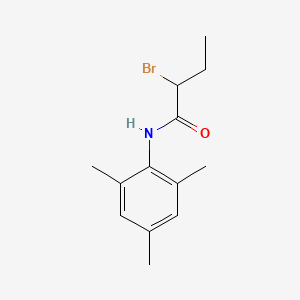
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2611177.png)


